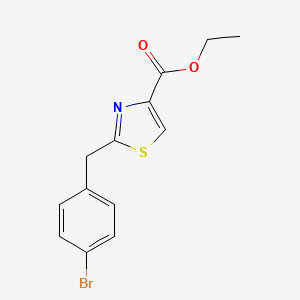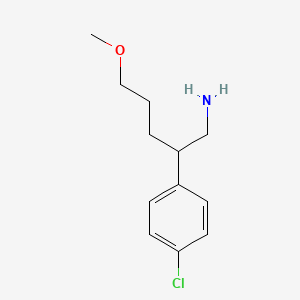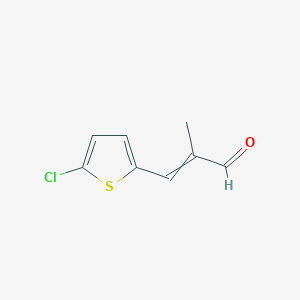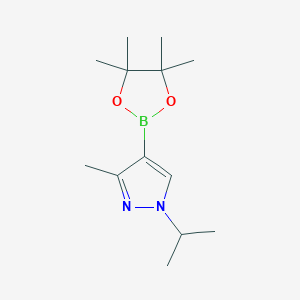
4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1557469-14-3 . It has a molecular weight of 250.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2 . This code provides a specific textual identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.1 .Applications De Recherche Scientifique
Friedel-Crafts Sulfonylation
4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, acting as unconventional reaction media and Lewis acid catalysts, have been employed in the Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, yielding almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Synthesis and Characterization of Novel Polymers
The chloro-monomer 1-(4'-chloro-1-benzoyl)-3-(4'-1-choro-benzene sulfonyl)-benzene (CBCBSB), synthesized by the Friedel-Crafts reaction of m-chlorosulfonyl benzoyl chloride with chlorobenzene, is used to create novel poly (aryl ether sulfone ketone)s (PAESK) containing m-sulfonylbenzoyl linkages in the main chains. These polymers, characterized by various techniques such as FT-IR, NMR, and XRD, exhibit good melt processability, solubility in certain solvents, and excellent mechanical performance (Ding, Wang, Zhang, & Liu, 2011).
Chemical Analysis and Characterization
In a study focusing on the function group uniformity of polystyrol sulfonyl chloride resins, infrared spectroscopy was utilized to detect the results of chloro-sulfonation reactions. Characteristic peaks were identified, and their absorbance ratios were used to express the uniformity of polystyrol sulfonyl chloride resins, confirming that infrared spectroscopy can quickly and practically determine function group uniformity (Lin, Wei, Liu, & Zhou, 2009).
Oxidative Conversion of Thiols and Disulfides
Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide have been used as reagents for the direct oxidative conversion of sulfur compounds to corresponding arenesulfonyl chlorides. This method provides an efficient and mild approach to synthesize a variety of aryl or heteroarylsulfonyl chlorides (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).
Propriétés
IUPAC Name |
4-chloro-2-(cyanomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKAYMTVGBZEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)